3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . The exact synthesis process of “this compound” is not specified in the available resources.Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds with the thieno[2,3-d]pyrimidin-4(3H)-one framework have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, new derivatives were synthesized, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and also showing high antifungal activity against Candida species, surpassing fluconazole in some cases (Kahveci et al., 2020).
Anticancer Activity
Research has also highlighted the potential anticancer applications of fluorinated coumarin–pyrimidine hybrids, including those under microwave-assisted synthesis. These compounds exhibited significant cytotoxicity against human lung carcinoma and adenocarcinoma mammary gland cell lines, with some compounds showing potency comparable or superior to the standard drug Cisplatin. This indicates the promise of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in anticancer therapy (Hosamani et al., 2015).
Green Chemistry Synthesis
A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, simplifying the process to a one-step catalytic reaction that highlights the importance of eco-friendly methods in pharmaceutical synthesis (Shi et al., 2018).
Larvicidal Activity
The synthesis of pyrimidine-linked morpholinophenyl derivatives has shown significant larvicidal activity, offering potential applications in controlling mosquito populations and the spread of mosquito-borne diseases (Gorle et al., 2016).
Anti-Inflammatory and Antinociceptive Activity
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and antinociceptive activities, suggesting their utility in pain and inflammation management (Alam et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . It has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
The compound interacts with its targets by inhibiting the growth of the Mycobacterium strains
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to significant antimycobacterial activity
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-6-2-4-8-15(13)16-11-25-19-18(16)22-12-23(20(19)24)10-14-7-3-5-9-17(14)21/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBGQYNOOJSWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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